1-Tert-butyl 3-ethyl 4,4-difluoropyrrolidine-1,3-dicarboxylate
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Overview
Description
1-Tert-butyl 3-ethyl 4,4-difluoropyrrolidine-1,3-dicarboxylate is a chemical compound with the CAS Number: 1260887-81-7 and a linear formula of C12H19F2NO4 . It is a white to yellow solid, or colorless to yellow liquid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H19F2NO4/c1-5-18-9(16)8-6-15(7-12(8,13)14)10(17)19-11(2,3)4/h8H,5-7H2,1-4H3 . This indicates the molecular structure of the compound. The molecular weight is 279.28 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 279.28 . It appears as a white to yellow solid, or colorless to yellow liquid . The compound should be stored at +4°C .Scientific Research Applications
Synthesis and Characterization
1-Tert-butyl 3-ethyl 4,4-difluoropyrrolidine-1,3-dicarboxylate is a compound that has been synthesized and characterized in various studies. For instance, Çolak et al. (2021) synthesized a related compound, 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, starting from tert-butyl 4-oxopiperidine-1-carboxylate. The study characterized these compounds using FTIR, NMR spectroscopy, and X-ray crystallographic analysis, revealing interesting aspects like intramolecular hydrogen bonding (Çolak, Karayel, Buldurun, & Turan, 2021).
Structural Analysis
Studies have also focused on understanding the molecular and crystal structure of similar compounds. For example, the work by Samipillai et al. (2016) on oxopyrrolidine analogues, including (S)-1-tert-butyl 2-ethyl-2-((S)-2-nitro-1-p-tolylethyl)-3-oxopyrrolidine-1,2-dicarboxylate, highlighted the importance of weak interactions like CH⋯O/CH⋯π/H⋯H in determining the supramolecular assembly of these molecules (Samipillai, Bhatt, Kruger, Govender, & Naicker, 2016).
Synthesis of Derivatives
Research has been conducted on the synthesis of various derivatives of related compounds. For instance, Yavari, Hosseini-Tabatabaei, and Habibi (2003) described the synthesis of alkyl 1-tert-butyl-4,4-dimethyl-2,5-dioxo-pyrrolidine-3-carboxylate, showcasing the versatility and potential for the modification of the core structure for diverse applications (Yavari, Hosseini-Tabatabaei, & Habibi, 2003).
Application in Medicinal Chemistry
In medicinal chemistry, compounds like this compound serve as intermediates for the synthesis of more complex molecules. For example, Jona et al. (2009) developed an efficient synthesis method for a compound similar to this compound, which was used as an intermediate in the synthesis of nociceptin antagonists (Jona, Shibata, Asai, Goto, Arai, Nakajima, Okamoto, Kawamoto, & Iwasawa, 2009).
Safety and Hazards
Properties
IUPAC Name |
1-O-tert-butyl 3-O-ethyl 4,4-difluoropyrrolidine-1,3-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19F2NO4/c1-5-18-9(16)8-6-15(7-12(8,13)14)10(17)19-11(2,3)4/h8H,5-7H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHGNQZBQXAVQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CC1(F)F)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F2NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260887-81-7 |
Source
|
Record name | 1-tert-Butyl 3-ethyl 4,4-difluoropyrrolidine-1,3-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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